molecular formula C10H8BrNO B1532392 1-Acetyl-3-bromoindole CAS No. 66417-73-0

1-Acetyl-3-bromoindole

Cat. No.: B1532392
CAS No.: 66417-73-0
M. Wt: 238.08 g/mol
InChI Key: AYFPZXVRXRMCQX-UHFFFAOYSA-N
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Description

1-Acetyl-3-bromoindole is an organic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities The structure of this compound consists of an indole ring substituted with an acetyl group at the 1-position and a bromine atom at the 3-position

Mechanism of Action

Target of Action

1-Acetyl-3-bromoindole, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and changes caused by this compound would depend on the particular target and the context in which it is acting.

Biochemical Pathways

Indole derivatives, including this compound, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its targets and the biochemical pathways it affects. Given the wide range of biological activities associated with indole derivatives , the effects could be diverse and potentially beneficial for treating various conditions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances could affect the compound’s stability and activity . Understanding these factors is crucial for optimizing the use of this compound in research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-3-bromoindole can be synthesized through various methods. One common approach involves the bromination of 1-acetylindole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-bromoindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Coupling Reactions: Palladium catalysts, along with ligands and bases, are commonly used in cross-coupling reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substituted indoles with various functional groups replacing the bromine atom.
  • Coupled products with extended carbon chains or aromatic systems.
  • Reduced products with alcohol or hydrocarbon functionalities.

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-3-bromoindole is unique due to the presence of both the acetyl and bromine substituents, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

1-(3-bromoindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7(13)12-6-9(11)8-4-2-3-5-10(8)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFPZXVRXRMCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679659
Record name 1-(3-Bromo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66417-73-0
Record name 1-(3-Bromo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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